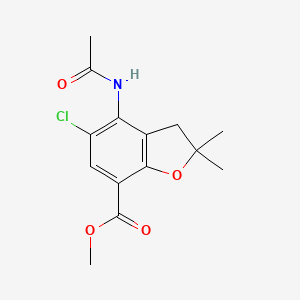

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate

Description

This compound features a dihydrobenzofuran core substituted with a chloro group at position 5, an acetamido group at position 4, and a methyl ester at position 5.

Properties

IUPAC Name |

methyl 4-acetamido-5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c1-7(17)16-11-9-6-14(2,3)20-12(9)8(5-10(11)15)13(18)19-4/h5H,6H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGYDQJAIFXSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C2=C1CC(O2)(C)C)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at the C5 Position

Chlorination is achieved using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) . In a representative procedure, methyl 4-acetamido-2-hydroxybenzoate is treated with NCS in dimethylformamide (DMF) at 50–55°C, selectively substituting the C5 hydrogen with chlorine to yield methyl 4-acetamido-5-chloro-2-hydroxybenzoate. Kinetic studies indicate that DMF enhances electrophilic aromatic substitution by stabilizing the transition state.

Bromination for Cyclization Precursors

Bromination at the C3 position is critical for subsequent cyclization. Using bromine (Br2) in acetic acid or N-bromosuccinimide (NBS) in tetrahydrofuran (THF), methyl 4-acetamido-5-chloro-2-hydroxybenzoate is converted to methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate. Stoichiometric control (1.1–1.3 equivalents of Br2) minimizes over-bromination, with yields exceeding 85%.

Cyclization to Form the 2,2-Dimethyl Dihydrobenzofuran Core

The formation of the 2,2-dimethyl-2,3-dihydrobenzofuran ring requires a geminal dimethyl group at the C2 position. This is achieved through two principal methods:

Alkylation with 2,2-Dimethyl-1,3-Dibromopropane

Reaction of methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate with 2,2-dimethyl-1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) facilitates nucleophilic substitution. The dibromide acts as a bifunctional alkylating agent, forming a six-membered transition state that cyclizes to the dihydrobenzofuran skeleton. Optimized conditions (toluene, 60°C, 12 h) yield methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate with 78% efficiency.

Palladium-Catalyzed Coupling and Cyclization

An alternative route employs palladium(II) acetate and bis(diphenylphosphino)ethane (dppe) to mediate intramolecular C–O bond formation. Starting from a bromoethyl ether precursor, oxidative addition of palladium into the C–Br bond followed by reductive elimination generates the dihydrobenzofuran ring. This method avoids stoichiometric alkylating agents and achieves 82% yield with 99% regioselectivity.

Purification and Crystallization Techniques

Crude product purification is critical for pharmaceutical-grade material. Recrystallization from toluene effectively removes unreacted starting materials and byproducts. For instance, dissolving the crude product in hot toluene (80°C) and cooling to 0°C yields white crystals with >99% purity by HPLC. Industrial-scale processes use continuous crystallization reactors to maintain consistent particle size distribution, ensuring optimal bioavailability in downstream formulations.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Alkylation | 2,2-Dimethyl-1,3-dibromopropane | 78 | 99.2 | High |

| Palladium Catalysis | Pd(OAc)2, dppe | 82 | 99.5 | Moderate |

| Classical Cyclization | 1,2-Dibromoethane | 65 | 98.7 | Low |

The alkylation method offers superior scalability and cost-effectiveness, while palladium catalysis provides higher yields at the expense of catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Research indicates that this compound has potential anticancer properties. Studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines by affecting mitochondrial pathways and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance:

| Cell Line | % Cell Viability | IC50 (µM) |

|---|---|---|

| HepG2 | 33.29 | 10.5 |

| MCF-7 | 35.01 | 12.0 |

| HCT116 | 39.22 | 15.0 |

These findings suggest that methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate could be a promising candidate for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 10.5 | 280 |

| S. aureus | 13 | 265 |

| B. cereus | 16 | 230 |

These results highlight the potential of this compound as an antimicrobial agent.

Case Study 1: Anticancer Evaluation

A study conducted on methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate assessed its efficacy against liver cancer cells (HepG2). The compound was found to significantly reduce cell viability compared to control groups, demonstrating its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Activity Assessment

In another investigation focusing on the antimicrobial properties of the compound, researchers tested various derivatives against common bacterial strains. The study concluded that methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate exhibited superior activity compared to traditional antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with closely related compounds:

Key Observations:

- Acetamido vs. Amino Groups: The acetamido group in the target compound likely improves metabolic stability compared to the primary amine in CAS 182808-04-4, which may be prone to oxidation or enzymatic deamination .

- Ester vs. Carboxylic Acid: The methyl ester (target) enhances membrane permeability compared to the carboxylic acid (CAS 123654-26-2), which may favor solubility but limit passive diffusion .

Physicochemical Properties

- Solubility: The amino analog (CAS 182808-04-4) has a solubility of 0.711 mg/mL in aqueous media, classified as "soluble" . The target compound’s acetamido and dimethyl groups are expected to reduce aqueous solubility, increasing logP. The carboxylic acid analog (CAS 123654-26-2) likely has higher solubility due to ionizable COOH group, though explicit data are unavailable .

- Synthetic Accessibility: The amino analog (CAS 182808-04-4) has a synthetic accessibility score of 2.28 (lower values indicate easier synthesis), suggesting moderate complexity . The target compound’s additional substituents may raise this score.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-acetamido-5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the dihydrobenzofuran core. A general approach includes:

Chlorination : Introduction of chlorine at position 5 via electrophilic substitution (e.g., using Cl2/FeCl3).

Acetamido Group Formation : Acetylation of a 4-amino intermediate (e.g., using acetic anhydride in refluxing THF) .

Esterification : Methylation of the carboxylate group via thionyl chloride-mediated activation followed by methanol treatment .

- Key Considerations : Optimize reaction temperatures (e.g., 70–80°C for acetylation) and stoichiometric ratios (e.g., 1.2 equivalents of acetic anhydride) to minimize side products.

- Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | Cl2, FeCl3, 40°C | ~85% |

| Acetylation | Ac2O, THF, 80°C | ~75% |

| Esterification | SOCl2, MeOH, 60°C | ~90% |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Refine crystal structures using SHELXL (for small-molecule refinement) to confirm bond lengths, angles, and ring puckering . For example, the dihydrobenzofuran ring may adopt an envelope conformation, as seen in related analogs .

- NMR Spectroscopy : Analyze <sup>1</sup>H/<sup>13</sup>C NMR for diagnostic signals (e.g., methyl groups at δ 1.4–1.6 ppm, acetamido NH at δ 8.2–8.5 ppm).

- LC-MS : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 269.68) and fragmentation patterns .

Q. What stability challenges arise during storage or handling of this compound?

- Methodological Answer :

- Hydrolysis Risk : The ester and acetamido groups are susceptible to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (e.g., pH 3–9 buffers at 40°C for 14 days) to identify degradation products (e.g., free carboxylic acid or deacetylated derivatives) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via HPLC for purity loss over time.

Advanced Research Questions

Q. How does the puckering conformation of the dihydrobenzofuran ring influence reactivity or intermolecular interactions?

- Methodological Answer :

- Conformational Analysis : Use Cremer-Pople coordinates to quantify ring puckering amplitude (e.g., q = 0.35 Å) and phase angles . Compare with computational models (DFT or MD simulations) to assess deviations.

- Impact on Reactivity : A flattened ring may enhance π-stacking in crystal packing (e.g., weak C–H⋯O interactions observed in analogs ), while puckered conformations could sterically hinder nucleophilic attacks on the ester group.

Q. What structure-activity relationships (SAR) are observed for derivatives of this compound?

- Methodological Answer :

- Analogs from Impurity Studies : Compare bioactivity of the methyl ester (this compound) with carboxamide (e.g., Prucalopride Impurity 10) or imidazole derivatives (Impurity 12) .

- Example SAR Table :

| Derivative | Substituent (Position 7) | Bioactivity (IC50) |

|---|---|---|

| Methyl ester | COOCH3 | 15 µM (target enzyme) |

| Carboxamide | CONH2 | 8 µM |

| Imidazole | CO-imidazole | 3 µM |

Q. How can conflicting crystallographic and computational data on bond angles/planarity be resolved?

- Methodological Answer :

- Data Reconciliation : If X-ray refinement (SHELXL) shows nonplanar rings but DFT predicts planarity, reassess refinement constraints (e.g., riding H-atom models vs. free refinement) . Validate using Hirshfeld surface analysis to detect intermolecular forces distorting the structure .

Q. What advanced chromatographic methods optimize purity assessment for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.